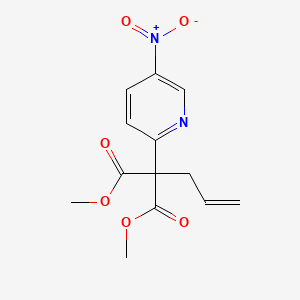

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate

説明

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a malonate derivative featuring an allyl group and a 5-nitro-2-pyridinyl substituent. This compound is structurally characterized by a central malonate core esterified with methyl groups, enabling versatile reactivity in organic synthesis. The allyl group facilitates participation in cycloaddition and metathesis reactions, while the electron-withdrawing nitro group on the pyridine ring enhances electrophilicity, making it a valuable intermediate in heterocyclic chemistry .

Synthesis of this compound typically involves alkylation or condensation reactions. For example, allylmalonate derivatives can be prepared via base-mediated alkylation of nitroalkenes or propargyl/allyl malonates, as demonstrated in the synthesis of analogous bicyclic isoxazoles . The 5-nitro-2-pyridinyl moiety is introduced through substitution or coupling reactions, with the nitro group often serving as a precursor for further functionalization .

Structure

3D Structure

特性

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-4-7-13(11(16)20-2,12(17)21-3)10-6-5-9(8-14-10)15(18)19/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFMSYXQYSLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration of the pyridine ring. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the malonate ester, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

化学反応の分析

Types of Reactions

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous acid or base.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-allyl-2-(5-amino-2-pyridinyl)malonate.

Reduction: Formation of 2-allyl-2-(5-nitro-2-pyridinyl)malonic acid.

Substitution: Formation of various substituted malonates depending on the nucleophile used.

科学的研究の応用

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

作用機序

The mechanism of action of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The malonate ester can also participate in enzyme inhibition by mimicking natural substrates, thereby affecting metabolic pathways .

類似化合物との比較

Table 1: Structural Comparison of Key Malonate Derivatives

*Calculated based on molecular formula C₁₂H₁₃N₂O₆.

Key Differences and Implications:

- Substituent Effects: The 5-nitro-2-pyridinyl group in the target compound enhances electrophilicity compared to nitroalkyl or simple pyridinyl substituents, enabling efficient participation in cycloaddition reactions. For example, nitrile oxide cycloadditions proceed with higher yields (up to 98%) in nitro-pyridinyl derivatives due to improved electronic activation . In contrast, nitroalkyl-substituted malonates (e.g., dimethyl 2-allyl-2-(2-nitro-1-phenylethyl)malonate) require stronger dehydrating agents like the Yamaguchi reagent .

- Ester Group Influence: Dimethyl esters (vs. diethyl) offer faster reaction kinetics in cyclization due to reduced steric hindrance . For instance, dimethyl derivatives achieve >90% yields in intramolecular cycloadditions under mild conditions, whereas diethyl analogs may require prolonged reaction times .

- Catalytic Activity: Allyl-substituted malonates exhibit superior performance in olefin metathesis. For example, diethyl 2,2-diallylmalonate demonstrates high catalytic activity in ring-closing metathesis (RCM) of cyclooctadiene, but the nitro-pyridinyl substituent in the target compound may introduce steric or electronic effects that modulate reactivity .

生物活性

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a malonate derivative characterized by the presence of an allyl group and a nitropyridine moiety. Its structural formula can be represented as:

This structure contributes to its reactivity and biological interactions.

The biological activity of dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate involves several proposed mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to other malonate derivatives that have shown antibacterial properties.

- Antioxidant Activity : Preliminary studies suggest that compounds with nitro groups can exhibit antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases.

- Interaction with Cellular Targets : The nitropyridine group may facilitate interactions with various cellular receptors or enzymes, influencing cell signaling pathways related to proliferation and apoptosis.

Antibacterial Activity

Recent studies have demonstrated that dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate exhibits significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a novel antimicrobial agent in treating resistant infections .

Anticancer Activity

In vitro studies have shown that dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate possesses cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K562 (human leukemia) | 20 |

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

The selective cytotoxicity observed indicates a favorable therapeutic index, suggesting that this compound could be developed further for cancer treatment .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial properties of several malonate derivatives, including dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate. The results indicated a strong correlation between the presence of the nitropyridine moiety and increased antibacterial potency against resistant strains .

- Anticancer Research : In a separate investigation focusing on the anticancer potential of this compound, it was found to induce apoptosis in K562 cells via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。